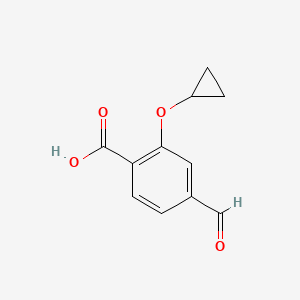
5-Cyclopropoxy-4-ethylnicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Cyclopropoxy-4-ethylnicotinaldehyde is an organic compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol It is a derivative of nicotinaldehyde, featuring a cyclopropoxy group at the 5-position and an ethyl group at the 4-position of the nicotinaldehyde ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropoxy-4-ethylnicotinaldehyde can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically employs boronic acids or esters as reagents and palladium catalysts under mild conditions . Another method involves the oxidation of cyclopropyl methyl ketone with sodium hypobromite
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
5-cyclopropyloxy-4-ethylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H13NO2/c1-2-10-8(7-13)5-12-6-11(10)14-9-3-4-9/h5-7,9H,2-4H2,1H3 |
InChI Key |
FULXCPTWPXAHSA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=NC=C1C=O)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


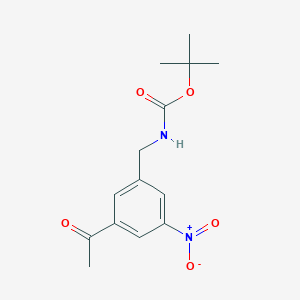



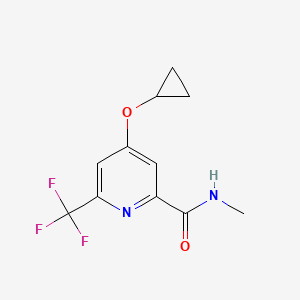
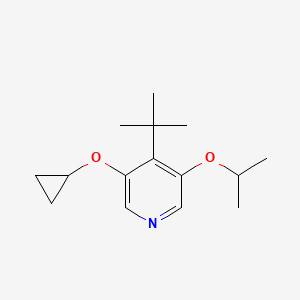
![2-[4-Chloro-5-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14839621.png)


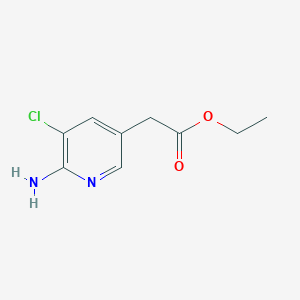
![2-[5-Chloro-4-(trifluoromethyl)pyridin-3-YL]ethanamine](/img/structure/B14839636.png)
